5-(diethylsulfamoyl)-2-methoxybenzoyl chloride
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Description
Diethylsulfamoyl chloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 . It is used in laboratory chemicals and the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “5-(diethylsulfamoyl)-2-methoxybenzoyl chloride” are not available, sulfamoyl chlorides are generally synthesized by reacting the appropriate amine with sulfuryl chloride .
Molecular Structure Analysis
The molecular structure of diethylsulfamoyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The InChI code for this compound is 1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 .
Physical and Chemical Properties Analysis
Diethylsulfamoyl chloride is a liquid at 20°C. It has a boiling point of 130°C at 150 mmHg and a flash point of 94°C. Its specific gravity at 20/20 is 1.35, and its refractive index is 1.45 .
Safety and Hazards
Diethylsulfamoyl chloride is classified as dangerous. It is fatal if inhaled, harmful if swallowed or in contact with skin, and may cause cancer. It causes severe skin burns and eye damage. It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(13)15/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDRYDOHDKSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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